molecular formula C19H20N4S B11994753 4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11994753
M. Wt: 336.5 g/mol
InChI Key: JOHXBBCEIMGGIP-DEDYPNTBSA-N
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Description

4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNS

    Molecular Weight: 402.454 g/mol

    CAS Number: 331460-54-9

1,2,4-triazoles , which are characterized by their five-membered ring containing three nitrogen atoms and one sulfur atom. The benzylideneamino group adds further complexity, making it an intriguing molecule for study.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

Industrial Production:

  • While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale synthesis.
  • Optimization of reaction conditions, solvent choice, and purification steps are crucial for efficient production.

Chemical Reactions Analysis

    Oxidation: The thiol group (-SH) can undergo oxidation to form a disulfide bond (-S-S-).

    Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Common Reagents: Aldehydes, reducing agents, and nucleophiles.

    Major Products: The imine product and its reduced form are key intermediates.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.

    Materials Science: Its unique structure may find applications in organic electronics or sensors.

    Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.

Mechanism of Action

    Targets: It may interact with specific proteins, enzymes, or receptors.

    Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.

Comparison with Similar Compounds

    Similar Compounds:

Biological Activity

The compound 4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a triazole ring, a thiol group, and a tert-butyl substituent, which enhances its lipophilicity and biological activity. The synthesis typically involves the condensation of 4-(tert-butyl)benzaldehyde with appropriate hydrazones under acidic or basic conditions. The reaction can be optimized for yield and purity through various methods such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The presence of the thiol group in this compound enhances its ability to interact with microbial targets. For instance, studies have shown that similar triazole derivatives possess antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For example, one study reported that compounds with similar structures induced apoptosis in MCF-7 breast cancer cells by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes critical for cancer cell survival, while the thiol group may form covalent bonds with proteins involved in cellular signaling pathways. This dual action enhances its effectiveness as a therapeutic agent .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameKey FeaturesBiological Activity
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiolLacks tert-butyl groupAntimicrobial
5-(phenyl)-4H-1,2,4-triazole-3-thiolNo halogen substituentAnticancer potential
5-(p-tolyl)-4H-1,2,4-triazole-3-thiolContains methyl groupAntimicrobial
5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolFuran substitutionAntioxidant properties

The unique combination of substituents in this compound likely contributes to its enhanced pharmacological profile compared to these derivatives .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A recent study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent activity against multidrug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Properties

Molecular Formula

C19H20N4S

Molecular Weight

336.5 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4S/c1-19(2,3)16-11-9-15(10-12-16)17-21-22-18(24)23(17)20-13-14-7-5-4-6-8-14/h4-13H,1-3H3,(H,22,24)/b20-13+

InChI Key

JOHXBBCEIMGGIP-DEDYPNTBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3

Origin of Product

United States

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